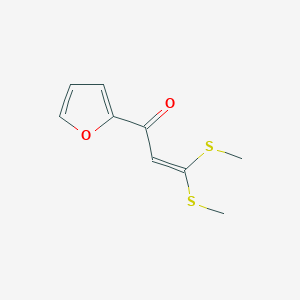
N-(3,4-dichlorophenyl)-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-ethylbutanamide, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as arthritis. It was first approved for use in the United States in 1991. The chemical structure of Etodolac is shown below:
Mechanism of Action
N-(3,4-dichlorophenyl)-2-ethylbutanamide works by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. It does this by blocking the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. There are two types of COX enzymes, COX-1 and COX-2. N-(3,4-dichlorophenyl)-2-ethylbutanamide selectively inhibits COX-2, which is responsible for inflammation and pain.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-2-ethylbutanamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. It has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress. N-(3,4-dichlorophenyl)-2-ethylbutanamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of the immune response.
Advantages and Limitations for Lab Experiments
N-(3,4-dichlorophenyl)-2-ethylbutanamide has a number of advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, there are also some limitations to its use in lab experiments. N-(3,4-dichlorophenyl)-2-ethylbutanamide has a relatively short half-life, which means that it may need to be administered multiple times over the course of an experiment. It may also have off-target effects, which could confound the results of an experiment.
Future Directions
There are a number of future directions for research on N-(3,4-dichlorophenyl)-2-ethylbutanamide. One area of interest is its potential use in the treatment of cancer. N-(3,4-dichlorophenyl)-2-ethylbutanamide has been found to inhibit the growth of cancer cells in vitro and in animal models. Further research is needed to determine its potential use in humans. Another area of interest is its potential use in the treatment of Alzheimer's disease. N-(3,4-dichlorophenyl)-2-ethylbutanamide has been found to reduce the production of beta-amyloid, which is a key component of the plaques that are found in the brains of Alzheimer's patients. Further research is needed to determine its potential use in humans. Finally, there is also interest in developing new derivatives of N-(3,4-dichlorophenyl)-2-ethylbutanamide that may have improved efficacy and reduced off-target effects.
Synthesis Methods
The synthesis of N-(3,4-dichlorophenyl)-2-ethylbutanamide involves the reaction of 3,4-dichlorobenzoyl chloride and 2-ethylbutyric acid in the presence of a base such as triethylamine. The reaction yields N-(3,4-dichlorophenyl)-2-ethylbutanamide as a white crystalline solid. The synthesis method is shown below:
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-ethylbutanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to be effective in reducing pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders. N-(3,4-dichlorophenyl)-2-ethylbutanamide has also been studied for its potential use in the treatment of cancer and Alzheimer's disease.
properties
CAS RN |
6429-74-9 |
|---|---|
Product Name |
N-(3,4-dichlorophenyl)-2-ethylbutanamide |
Molecular Formula |
C12H15Cl2NO |
Molecular Weight |
260.16 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
IOFUMEIXOCLOEH-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



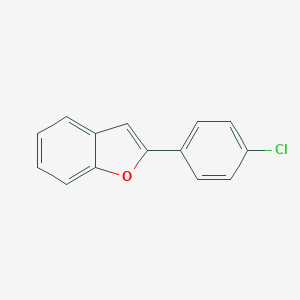

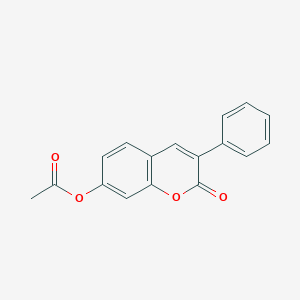

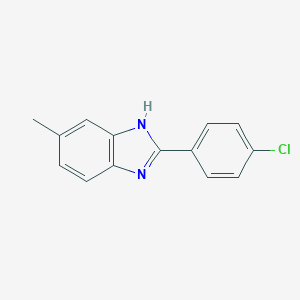
![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)

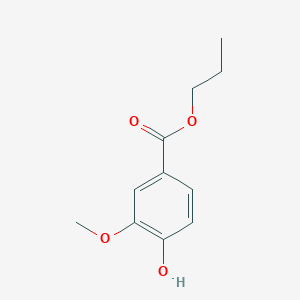
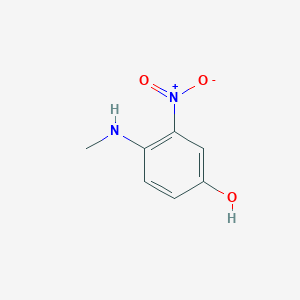
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)
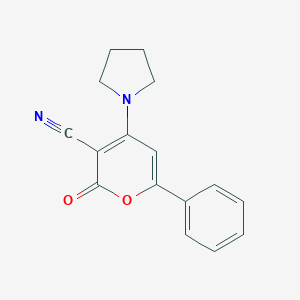
![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
